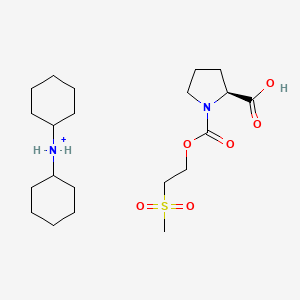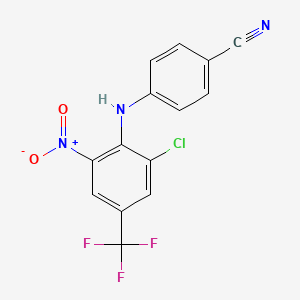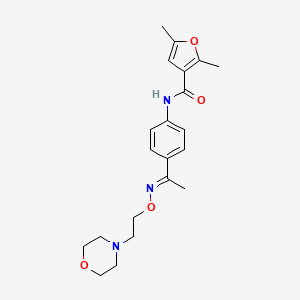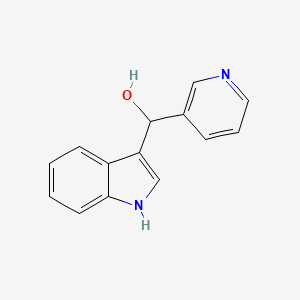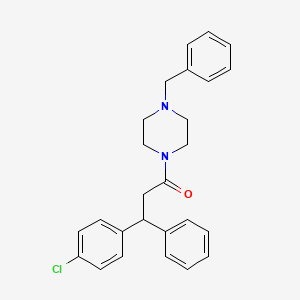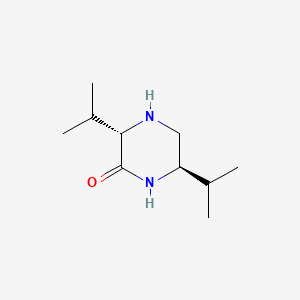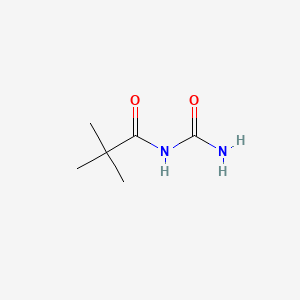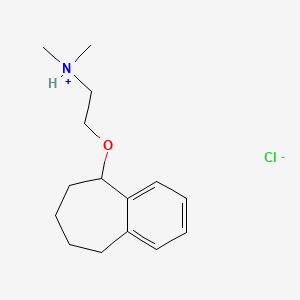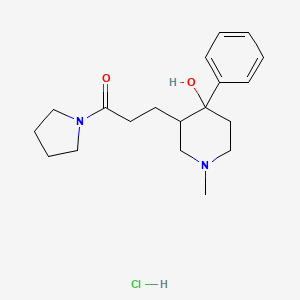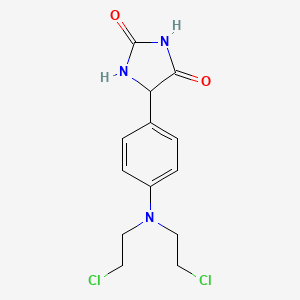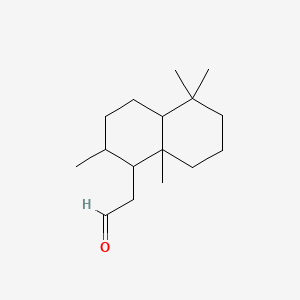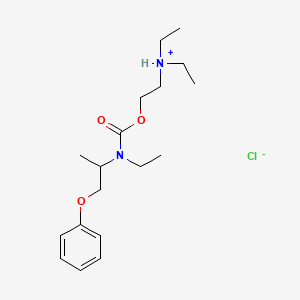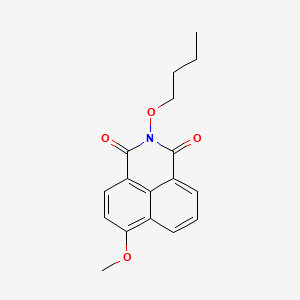
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate is a chemical compound with the molecular formula C33H60N2O6 and a molecular weight of 580.8 g/mol. It is known for its unique structure, which includes a five-membered imidazolidine ring and two laurate ester groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with diethylene glycol and lauric acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing lauric acid, which has known antimicrobial properties. Additionally, the imidazolidine ring can interact with biological molecules, potentially affecting cellular processes and pathways .
Comparación Con Compuestos Similares
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate can be compared with other similar compounds, such as:
(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl benzonitrile: This compound has a similar imidazolidine ring structure but differs in its substituents, leading to different chemical properties and applications.
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene diacetate:
The uniqueness of this compound lies in its specific ester groups and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.
Propiedades
Número CAS |
63059-80-3 |
|---|---|
Fórmula molecular |
C33H60N2O6 |
Peso molecular |
580.8 g/mol |
Nombre IUPAC |
2-[3-(2-dodecanoyloxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]ethyl dodecanoate |
InChI |
InChI=1S/C33H60N2O6/c1-5-7-9-11-13-15-17-19-21-23-29(36)40-27-25-34-31(38)33(3,4)35(32(34)39)26-28-41-30(37)24-22-20-18-16-14-12-10-8-6-2/h5-28H2,1-4H3 |
Clave InChI |
GIOMCCKTXLHGSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCN1C(=O)C(N(C1=O)CCOC(=O)CCCCCCCCCCC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



